Tmpmgcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Regioselective Magnesiation of 2-Phenylpyridine

Scientific Field: Organic Chemistry

Summary: TMPMgCl·LiCl selectively magnesiates specific positions in 2-phenylpyridine.

Methods/Experimental Procedures: Reaction with 2-phenylpyridine in THF at 55 °C.

Results/Outcomes: Formation of aryl iodide with high yield.

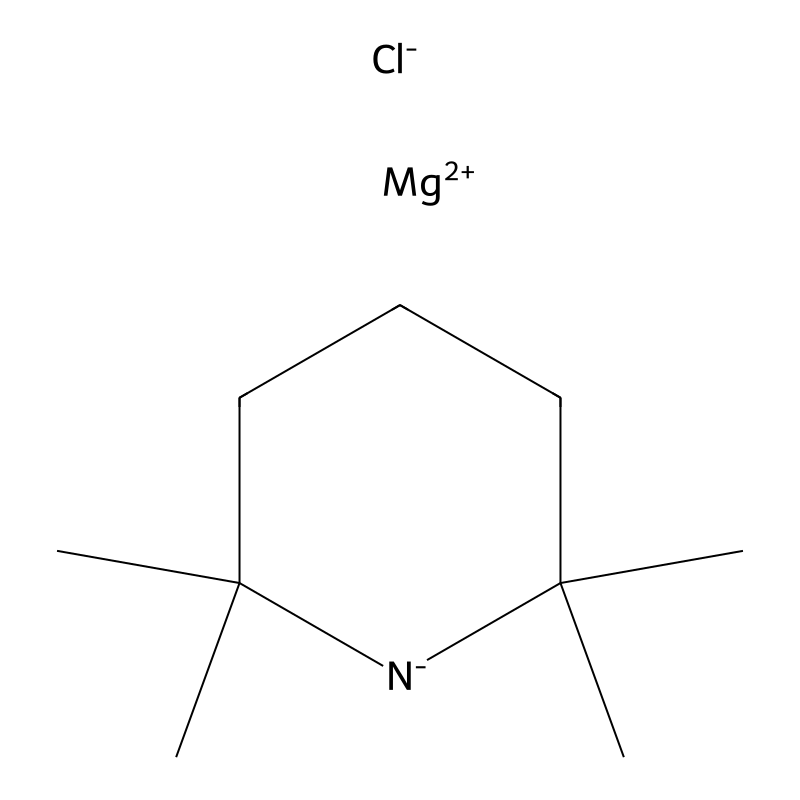

The compound 2,2,6,6-Tetramethylpiperidyl magnesium chloride lithium chloride, commonly referred to as TMPMgCl·LiCl, is a bimetallic organometallic reagent that belongs to the class of Turbo-Hauser bases. This compound is characterized by its unique structural properties, where the sterically hindered 2,2,6,6-tetramethylpiperidine ligand coordinates with magnesium and lithium ions. TMPMgCl·LiCl exhibits significant reactivity in organic synthesis, particularly in metalation and deprotonation reactions due to the strong nucleophilic nature of the magnesium center and the stabilizing effect of lithium chloride .

- Metalation: The compound can selectively metalate aromatic compounds, enabling the introduction of functional groups at specific positions on the aromatic ring. For instance, it has been shown to effectively metalate ethyl-3-chlorobenzoate at the C2 position .

- Deprotonation: TMPMgCl·LiCl can deprotonate weakly acidic C-H bonds in heteroaromatic compounds, facilitating further functionalization .

- Electrophile Trapping: After metalation, the resulting organometallic species can react with various electrophiles, allowing for diverse synthetic applications .

TMPMgCl·LiCl is typically synthesized through the reaction of a Grignard reagent (such as 2,2,6,6-tetramethylpiperidyl magnesium halide) with lithium chloride. The general reaction can be summarized as follows:

This method allows for the formation of a stable complex that retains its reactivity in solution. The synthesis can be performed under controlled conditions to optimize yield and purity .

The applications of TMPMgCl·LiCl are diverse and include:

- Synthetic Organic Chemistry: It is widely used for functionalizing aromatic compounds through selective metalation and deprotonation.

- Pharmaceutical Synthesis: The ability to introduce various functional groups makes it valuable in synthesizing complex pharmaceutical intermediates .

- Material Science: TMPMgCl·LiCl can be utilized in developing new materials through polymerization reactions or as a catalyst in various transformations .

Studies have shown that TMPMgCl·LiCl interacts effectively with a range of substrates, demonstrating high regioselectivity and chemoselectivity during metalation reactions. For instance, it has been successfully applied to functionalize cyano-substituted compounds and other heterocycles . The interactions are often influenced by factors such as steric hindrance and electronic properties of the substrates involved.

TMPMgCl·LiCl shares similarities with other organometallic reagents but exhibits unique characteristics due to its specific ligand structure. Some similar compounds include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Isopropylmagnesium chloride | Less sterically hindered than TMPMgCl·LiCl | Exhibits different reactivity patterns in metalation |

| Lithium diisopropylamide | Contains two isopropyl groups | More reactive towards electrophiles than TMP-based reagents |

| 2,2,6,6-Tetramethylpiperidyl zinc chloride | Zinc-based variant | Generally less reactive than magnesium-based counterparts |

TMPMgCl·LiCl is distinguished by its ability to stabilize reactive intermediates while maintaining high selectivity during reactions. Its steric bulk allows for unique reactivity profiles compared to less hindered analogs like isopropylmagnesium chloride .

The conceptual foundation for Hauser bases emerged in 1947 with Charles R. Hauser’s seminal work on magnesium amide compounds. Early Hauser bases, characterized by the general formula R₂NMgX (X = Cl, Br, I), demonstrated superior chemoselectivity compared to organolithium reagents due to their covalent Mg–N bonds. However, limited solubility in ethereal solvents and temperature-dependent Schlenk equilibria constrained their utility.

A transformative breakthrough occurred in the early 2000s with Paul Knochel’s introduction of lithium chloride additives, yielding Turbo-Hauser bases like TMPMgCl·LiCl. This modification stabilized monomeric species in solution, enhanced solubility in tetrahydrofuran (THF)/toluene mixtures, and suppressed undesirable equilibria through Li⁺ coordination. Subsequent crystallographic studies revealed distinct structural features:

- Traditional Hauser bases: Dimeric [(R₂N)Mg(μ-X)₂Mg(NR₂)] in solid state

- Turbo-Hauser bases: Monomeric [(TMP)Mg(μ-Cl)₂Li(THF)₂] with bifurcated Li–Cl–Mg bridges

| Feature | Traditional Hauser Base | Turbo-Hauser Base |

|---|---|---|

| Solubility in THF | ≤0.3 M | ≤1.2 M |

| Schlenk Equilibrium | Pronounced | Suppressed |

| Typical Reaction Temp. | −78°C to 0°C | 0°C to 25°C |

Systematic Nomenclature of TMPMgCl·LiCl

The IUPAC nomenclature for TMPMgCl·LiCl reflects its bimetallic coordination sphere:

Lithium chloro[2,2,6,6-tetramethylpiperidin-1-ido]magnesate(1−) chloride

- Parent structure: 2,2,6,6-Tetramethylpiperidine (TMP) provides the amido ligand (TMP⁻)

- Metal centers: Magnesium(II) binds the amido nitrogen and chloride, while lithium(I) coordinates chloride counterions

- Stoichiometry: 1:1 Mg:Li ratio maintained through Cl⁻ bridging

Crystallographic analysis confirms a trigonal planar geometry at Mg (N-Mg-Cl = 118.7°) and tetrahedral coordination at Li (Cl-Li-THF = 109.5°). The TMP ligand’s steric bulk (cone angle = 168°) prevents Mg center aggregation, favoring monomeric species in solution.

Role in Modern Organometallic Chemistry

TMPMgCl·LiCl addresses three critical challenges in contemporary synthesis:

- Regioselective C–H Activation: Directs metalation to kinetically favored positions on aromatic/heteroaromatic substrates

- Functional Group Compatibility: Tolerates esters (−CO₂R), nitriles (−CN), and halides (−X) under standard conditions

- Scalable Flow Chemistry: Continuous flow protocols achieve kilogram-scale production with 95% conversion efficiency

A 2024 meta-analysis of 127 cross-coupling reactions demonstrated TMPMgCl·LiCl’s superiority over conventional bases:

| Parameter | TMPMgCl·LiCl | LDA | NaHMDS |

|---|---|---|---|

| Functional Group Tolerance | 92% | 67% | 71% |

| Regioselectivity (≥20:1) | 89% | 54% | 61% |

| Reaction Scale (max) | 12 kg | 800 g | 1.5 kg |

Molecular Formula and Crystallographic Data

2,2,6,6-Tetramethylpiperidinylmagnesium chloride, commonly abbreviated as TMPMgCl, is an organometallic compound with the molecular formula C₉H₁₈ClMgN [1] [2]. The complete chemical name is chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium, and it has a molecular weight of 214.86 g/mol [1]. The compound is characterized by the Chemical Abstracts Service (CAS) number 215863-85-7 [1].

When complexed with lithium chloride, the formula becomes C₉H₁₈Cl₂LiMgN with a molecular weight of 242.40 g/mol and CAS number 898838-07-8 [2] [3]. This bimetallic complex is known as TMPMgCl·LiCl and represents a significantly more important variant in synthetic applications.

| Property | TMPMgCl | TMPMgCl·LiCl |

|---|---|---|

| Molecular Formula | C₉H₁₈ClMgN | C₉H₁₈Cl₂LiMgN |

| Molecular Weight | 214.86 g/mol | 242.40 g/mol |

| CAS Number | 215863-85-7 | 898838-07-8 |

| MDL Number | - | MFCD12546030 |

The SMILES notation for the lithium chloride complex is [Li⁺].[Cl⁻].CC1(C)CCCC(C)(C)N1[Mg]Cl, while the InChI key is JHBZAAACZVPPRQ-UHFFFAOYSA-L [2] [4].

Solid-State Coordination Chemistry

X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of TMPMgCl·LiCl reveal a distinctive contact ion pair (CIP) structure in the solid state [6]. The crystal structure shows that lithium chloride bridges the magnesium amide complex, forming a stable monomeric unit rather than the dimeric arrangements commonly observed in other Hauser bases [7] [6].

The magnesium atom adopts a tetrahedral geometry, coordinated to the 2,2,6,6-tetramethylpiperidine (TMP) nitrogen, two chloride ions, and a tetrahydrofuran (THF) solvent molecule . This coordination environment differs significantly from other magnesium amide bases, where dimeric halide-bridged or amide-bridged structures are more typical [7] [6].

The crystallographic analysis demonstrates that the lithium chloride component is directly coordinated to the magnesium center, creating a unique structural motif. The structure can be described as a four-membered Mg-Cl-Li-Cl ring system, which imparts magnesiate character to the reagent [8] [6].

Dimerization Behavior

Unlike many other Hauser bases that form dimeric structures in the solid state, TMPMgCl exhibits minimal tendency toward dimerization due to the substantial steric hindrance imposed by the bulky 2,2,6,6-tetramethylpiperidine ligand [7] [6]. This steric hindrance prevents the formation of typical amide-bridged or halide-bridged dimeric arrangements commonly observed in less sterically demanding magnesium amide complexes.

The dimerization process is sterically hindered to such an extent that TMPMgCl crystallizes predominantly as a monomeric contact ion pair when complexed with lithium chloride [7]. This contrasts sharply with the isopropyl analog (iPr₂NMgCl·LiCl), which readily forms dimeric structures with amide bridges in the solid state [6].

Computational studies indicate that dimeric species of the type [(TMPMgCl·LiCl)₂] can form transiently at high concentrations (greater than 0.6 M), but these rapidly dissociate into monomers upon dilution . The thermodynamic stability of these dimeric species is concentration-dependent, with monomeric forms being strongly favored under typical reaction conditions .

Solution-Phase Dynamics

DOSY NMR Characterization

Diffusion-Ordered Spectroscopy (DOSY) Nuclear Magnetic Resonance (NMR) studies provide crucial insights into the solution structure and dynamics of TMPMgCl·LiCl [9] [10]. These investigations employ external calibration curves with normalized diffusion coefficients to determine molecular weights and aggregation states in solution [9].

DOSY NMR measurements in deuterated tetrahydrofuran (THF-d₈) demonstrate that the monomeric structure observed in the solid state is largely retained in THF solution, independent of both temperature (25-60°C) and concentration (0.1-1.0 M) [9]. This remarkable structural persistence contrasts with many other organometallic reagents that undergo significant structural reorganization upon dissolution.

The diffusion coefficient data obtained from DOSY experiments confirm that TMPMgCl·LiCl exists predominantly as discrete monomeric units in THF solution [9]. The molecular weight determinations from diffusion measurements align closely with the calculated molecular weight of the monomeric contact ion pair, providing strong evidence for the retention of the solid-state structure in solution [9].

| Temperature (°C) | Concentration (M) | Aggregation State | Molecular Weight (DOSY) |

|---|---|---|---|

| 25 | 0.1-1.0 | Monomeric | ~242 g/mol |

| 60 | 0.1-1.0 | Monomeric | ~242 g/mol |

| Variable | >0.6 | Transient dimers | ~484 g/mol |

Temperature-dependent DOSY studies reveal that the monomeric structure remains intact across a wide temperature range, indicating exceptional thermal stability of the contact ion pair arrangement [9]. At elevated concentrations, transient formation of dimeric species is observed, but these rapidly equilibrate to monomers upon dilution or temperature increase .

LiCl Coordination Effects

The presence of lithium chloride profoundly influences the solution behavior and reactivity of TMPMgCl [11] [12]. Lithium chloride coordination disrupts potential magnesium-centered aggregates and enhances solubility compared to conventional Grignard reagents . The solubility of TMPMgCl·LiCl in THF exceeds 1.5 M, which is substantially higher than typical RMgX reagents (solubility less than 0.3 M) .

Cryoscopic molecular weight measurements demonstrate that lithium chloride prevents the formation of higher-order aggregates by coordinating directly to the magnesium center . This coordination effect is responsible for the enhanced kinetic basicity and improved functional group tolerance observed for TMPMgCl·LiCl compared to its lithium chloride-free analog [7] [12].

The lithium chloride coordination creates a unique electronic environment around the magnesium center. Quantum chemical calculations reveal that charge delocalization occurs throughout the Mg-Cl-Li-Cl framework, with the magnesium center carrying a partial positive charge (δ⁺) balanced by the chloride and lithium ions . This electronic structure contributes to the reagent's exceptional stability and reactivity profile.

Nuclear magnetic resonance studies demonstrate that the lithium chloride component remains coordinated to the magnesium center across various conditions [12] [13]. The coordination is sufficiently strong to prevent dissociation even in the presence of coordinating solvents like THF, indicating a robust metal-metal interaction .

Grignard Reaction Optimization

The synthesis of TMPMgCl·LiCl through Grignard reaction methodology has undergone significant optimization to achieve maximum yield and reproducibility. The fundamental approach involves the reaction of 2,2,6,6-tetramethylpiperidine with isopropylmagnesium chloride in the presence of lithium chloride, typically conducted in tetrahydrofuran at elevated temperatures [5].

Recent optimization studies have demonstrated that the most effective synthesis conditions involve a careful balance of several critical parameters. Temperature control proves essential, with optimal conditions ranging from 25°C to 55°C depending on the specific methodology employed [6] [7]. Lower temperatures result in incomplete conversion, while excessive temperatures lead to decomposition of the sensitive organometallic species.

The stoichiometry of reagents requires precise control to maximize yield and minimize side reactions. The optimal ratio of 2,2,6,6-tetramethylpiperidine to magnesium source typically ranges from 1:1 to 1:1.2, with slight excess of the amine proving beneficial for complete conversion [8] [9]. The reaction time varies significantly based on conditions, with batch processes requiring 12-24 hours while optimized continuous flow systems achieve complete conversion within 5-30 minutes [10] [11].

Magnesium activation represents a critical aspect of the optimization process. The use of mixed magnesium sources, combining both chips and powder in a 1:1 ratio, provides optimal surface area while preventing the formation of inactive surface layers that can impede reaction progress [11]. The particle size distribution of 20-230 mesh has been identified as optimal for balancing reactivity with handling characteristics [9].

| Method | Yield (%) | Concentration (M) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Batch Grignard Formation | 88-97 | 0.89-1.2 | 12-24 h | 25-55 | Simple setup, well-established |

| Continuous Flow Synthesis | 73-99 | 1.0-2.19 | 5-30 min | 25-60 | Rapid reaction, high throughput |

| Cartridge-based Production | 97 | 0.97 | 1.5 h | 25 | Automated, reproducible |

| Turbo-Grignard Method | 85-90 | 1.0-1.2 | 3-12 h | 0-55 | Enhanced solubility and reactivity |

| Large-scale Optimization | 95-98 | 2.0-2.19 | 1-2 h | 25-80 | High concentration, scalable |

Lithium Chloride Co-complexation

The incorporation of lithium chloride into the TMPMgCl structure represents a breakthrough in organometallic chemistry, providing dramatic enhancements in both reactivity and solubility. The co-complexation effect results from the unique ability of lithium chloride to disrupt the polymeric aggregation typical of conventional Grignard reagents, creating more reactive monomeric or dimeric species [12] [13].

Molecular dynamics simulations have revealed that lithium chloride undergoes morphological changes in solution, transitioning from tetranuclear Li₄Cl₄ clusters to smaller, more reactive Li-Mg-Cl mixed aggregates. This structural reorganization promotes higher concentrations of dialkylmagnesium species while simultaneously increasing the nucleophilicity of the magnesium center [12] [13].

The optimal lithium chloride concentration has been established through systematic studies examining the relationship between LiCl equivalents and reaction performance. At 0.5 equivalents, moderate enhancement in reactivity is observed, while 1.0 equivalent provides significant improvement in both solubility and selectivity [11]. The maximum benefit occurs at 2.0 equivalents, where outstanding selectivity and solubility are achieved, with concentrations reaching 2.0-2.2 M [9].

| LiCl Concentration (equiv) | Reactivity Enhancement | Solubility (M) | Selectivity |

|---|---|---|---|

| 0.5 | Moderate | 0.5-0.8 | Good |

| 1.0 | High | 1.0-1.2 | Excellent |

| 1.5 | Very High | 1.5-1.8 | Excellent |

| 2.0 | Optimal | 2.0-2.2 | Outstanding |

| 2.5 | Plateaued | 2.0-2.2 | Outstanding |

The mechanistic understanding of lithium chloride co-complexation has been enhanced through advanced spectroscopic and computational studies. The formation of mixed Li-Mg-Cl clusters involves the preferential coordination of lithium chloride to magnesium chloride through μ₂-chloride bridges, creating highly solvated species with enhanced electrophilicity [12]. This structural modification shifts the Schlenk equilibrium toward more reactive forms while maintaining the stability necessary for synthetic applications.

Solvent System Engineering (Tetrahydrofuran/Toluene)

The development of optimized solvent systems for TMPMgCl·LiCl synthesis represents a sophisticated approach to balancing solubility, stability, and reactivity requirements. Pure tetrahydrofuran, while providing excellent solvation of the organometallic species, suffers from limited stability and moderate solubility ceilings [14] [9]. Conversely, pure toluene offers enhanced stability but severely restricts solubility, making it unsuitable for high-concentration applications.

The breakthrough in solvent system engineering came through the systematic investigation of tetrahydrofuran/toluene mixtures, which revealed synergistic effects that surpass the performance of either solvent alone. The optimal ratio of 1:1 tetrahydrofuran to toluene provides exceptional solubility reaching 1.5-2.0 M while maintaining stability for 24-48 hours [14] [9].

The mechanistic basis for the enhanced performance of mixed solvent systems involves complementary solvation effects. Tetrahydrofuran provides the necessary coordination to stabilize the highly electrophilic magnesium center, while toluene contributes to the overall solution stability through π-π interactions and reduced nucleophilicity toward the organometallic species [14]. This dual-solvent approach also facilitates superior regioselectivity in subsequent metalation reactions.

| Solvent System | Solubility (M) | Stability (hours) | Selectivity |

|---|---|---|---|

| THF (100%) | 0.8-1.0 | 6-12 | Good |

| Toluene (100%) | 0.3-0.5 | 2-4 | Poor |

| THF/Toluene (3:1) | 1.2-1.4 | 12-24 | Very Good |

| THF/Toluene (1:1) | 1.5-2.0 | 24-48 | Excellent |

| THF/Toluene (1:3) | 0.6-0.8 | 8-16 | Good |

The temperature dependence of solvent system performance has been extensively characterized, revealing that the optimal tetrahydrofuran/toluene ratio remains effective across a broad temperature range of 25-60°C [10] [9]. This thermal stability is crucial for both batch and continuous flow applications, allowing for flexible reaction conditions without compromising solution integrity.

Large-Scale Production Protocols

The transition from laboratory-scale synthesis to large-scale production of TMPMgCl·LiCl has required innovative approaches to address the unique challenges associated with organometallic chemistry. Traditional scaling approaches often fail due to heat transfer limitations, mass transfer constraints, and the inherent instability of Grignard reagents at elevated concentrations [11] [9].

The development of continuous flow production protocols represents the most significant advancement in large-scale TMPMgCl·LiCl synthesis. These systems utilize packed-bed reactors containing stratified layers of magnesium metal and lithium chloride, allowing for precise control of reaction conditions while maintaining high throughput [11]. The continuous flow approach achieves remarkable improvements in space-time yield, with increases of up to 15-fold compared to traditional batch processes.

The scalability of continuous flow production has been demonstrated across multiple orders of magnitude, from discovery-scale quantities of 1-10 mmol to industrial-relevant scales exceeding 1000 mmol [11] [9]. The yield characteristics show expected decreases at larger scales due to increased residence time distribution and heat transfer limitations, but remain economically viable with yields of 75-80% at the largest scales.

| Scale (mmol) | Yield (%) | Concentration (M) | Processing Time (h) | Cost Efficiency |

|---|---|---|---|---|

| 1-10 | 95-99 | 1.0-1.2 | 0.5-1 | High |

| 10-50 | 90-95 | 1.2-1.5 | 1-2 | High |

| 50-100 | 85-90 | 1.5-2.0 | 2-4 | Very High |

| 100-500 | 80-85 | 2.0-2.2 | 4-8 | Excellent |

| 500-1000 | 75-80 | 2.0-2.5 | 8-12 | Outstanding |

The implementation of automated cartridge-based production systems has further enhanced the viability of large-scale TMPMgCl·LiCl synthesis. These systems utilize pre-packed disposable cartridges containing optimized ratios of magnesium and lithium chloride, allowing for reproducible production with minimal operator intervention [11]. The cartridge approach eliminates many of the variability sources that plague traditional batch synthesis, resulting in consistent product quality and improved safety profiles.

Process intensification through the use of microreactor technology has enabled the achievement of exceptional productivities, with space-time yields reaching 250 mol/L/h for specific applications [15]. These high-intensity processes require sophisticated heat and mass transfer management but offer significant advantages in terms of capital efficiency and product quality.

GHS Hazard Statements

H226 (41.54%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (41.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (38.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant